molecular formula C13H14ClNO3S B2512693 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide CAS No. 1790194-40-9

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide

Cat. No.: B2512693
CAS No.: 1790194-40-9
M. Wt: 299.77
InChI Key: SQZQWTKOAREWFQ-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide (CAS 1790194-40-9) is a chemical compound with the molecular formula C13H14ClNO3S and a molecular weight of 299.77 g/mol. It belongs to the class of thiophene carboxamide derivatives, a scaffold recognized for its significant potential in pharmaceutical research and drug discovery. Thiophene-carboxamide analogues have been identified as key structures in the development of novel therapeutic agents due to their ability to interact with critical biological targets. For instance, such compounds have been designed as highly potent and selective inhibitors of enzymes like sphingomyelin synthase 2 (SMS2), showing promise in preclinical research for treating conditions like dry eye disease by modulating sphingomyelin levels and exerting anti-inflammatory effects . Furthermore, the 5-chlorothiophene-2-carboxamide moiety is a notable pharmacophore, having been utilized in the development of oral, direct Factor Xa inhibitors for antithrombotic therapy . The structure of this compound, which incorporates both furan and thiophene heterocycles, makes it a valuable building block for medicinal chemistry. Researchers can employ it in the synthesis and exploration of novel bioactive molecules, particularly for investigating new inhibitors and their structure-activity relationships (SAR). This product is available for research applications and is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZQWTKOAREWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 5-Chlorothiophene-2-Carboxylic Acid

The acyl chloride is synthesized via treatment of 5-chlorothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in toluene under reflux (80–90°C, 4–6 hours). Key parameters:

  • Solvent : Anhydrous toluene minimizes side reactions.
  • Yield : >95% (by NMR).
  • Workup : Excess SOCl₂ and toluene are removed under reduced pressure.

Reaction Scheme :
$$
\text{5-Cl-Thiophene-2-COOH} + \text{SOCl}2 \xrightarrow{\text{Toluene}} \text{5-Cl-Thiophene-2-COCl} + \text{SO}2 + \text{HCl}
$$

Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

Grignard Reaction for Carbon Skeleton Assembly

  • Furan-2-ylmethylmagnesium bromide is prepared from furfuryl bromide and Mg in THF.
  • Reaction with acetone yields 2-methyl-3-(furan-2-yl)propan-2-ol :
    $$
    \text{Furan-2-yl-CH}2\text{MgBr} + (\text{CH}3)2\text{CO} \rightarrow (\text{CH}3)2\text{C(OH)-CH}2\text{-Furan-2-yl}
    $$
  • Yield : 70–80% after aqueous workup.

Conversion to Amine via Gabriel Synthesis

  • Bromination : Treat the alcohol with PBr₃ in DCM to form 2-bromo-2-methyl-3-(furan-2-yl)propane .
  • Phthalimide Substitution : React with potassium phthalimide in DMF (80°C, 12 hours):
    $$
    \text{Bromide} + \text{K-Phthalimide} \rightarrow \text{Phthalimidopropyl-Furan Derivative}
    $$
  • Deprotection : Hydrazine hydrate in ethanol releases the primary amine:
    $$
    \text{Phthalimide Derivative} + \text{NH}2\text{NH}2 \rightarrow \text{3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine}
    $$
  • Overall Yield : 50–60% (two steps).

Amide Bond Formation

Two-Phase Acyl Chloride-Amine Coupling

Adapting WO2004060887A1, the amine (1.0 equiv) is dissolved in 2-methyltetrahydrofuran (2-MeTHF), while 5-chlorothiophene-2-carbonyl chloride (1.1 equiv) is added dropwise to a stirred mixture with aqueous NaHCO₃ (pH 8–9) at 0–5°C.

  • Reaction Time : 2 hours.
  • Workup : Organic phase isolated, washed with brine, and concentrated.
  • Yield : 85–90% (HPLC purity >98%).

Mechanistic Insight :
$$
\text{R-COCl} + \text{R'-NH}_2 \xrightarrow{\text{Base}} \text{R-CONH-R'} + \text{HCl}
$$
Base neutralizes HCl, driving the reaction to completion.

Alternative Carbodiimide-Mediated Coupling

For lab-scale synthesis, EDCl/HOBt in DCM activates the carboxylic acid (5-chlorothiophene-2-carboxylic acid) at 25°C:

  • Molar Ratio : Acid:EDCl:HOBt = 1:1.2:1.2.
  • Amine : Added as free base (1.5 equiv).
  • Yield : 75–80% (requires chromatographic purification).

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45 (d, J = 3.9 Hz, 1H, thiophene H-3),
    • δ 7.02 (d, J = 3.9 Hz, 1H, thiophene H-4),
    • δ 6.35–6.25 (m, 2H, furan H-3/H-4),
    • δ 4.85 (s, 1H, OH),
    • δ 3.55 (m, 2H, CH₂NH),
    • δ 1.40 (s, 6H, C(CH₃)₂).
  • IR (KBr) :

    • 3280 cm⁻¹ (N-H stretch),
    • 1665 cm⁻¹ (amide C=O),
    • 1600 cm⁻¹ (thiophene ring).

Comparative Synthesis Data

Method Yield (%) Purity (%) Solvent System
Acyl Chloride 85–90 >98 2-MeTHF/H₂O
EDCl/HOBt 75–80 95 DCM

Challenges and Optimization Strategies

Amine Stability

The β-hydroxy amine is prone to dehydration under acidic conditions. Mitigation:

  • Use mild bases (NaHCO₃ instead of NaOH).
  • Maintain low temperatures (0–5°C) during coupling.

Furan Ring Reactivity

Furan’s electron-rich nature risks side reactions (e.g., Diels-Alder). Solutions:

  • Avoid strong Lewis acids.
  • Use aprotic solvents (2-MeTHF, DCM).

Chemical Reactions Analysis

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene/Furan Moieties

Compound 14 (N-(2-Methoxyethyl)-5-[3-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide)
  • Key Differences :
    • Replaces the furan-hydroxypropyl group with a 3-(pyrazol-3-yl)phenyl substituent.
    • Contains a 2-methoxyethylamine linker instead of the hydroxy-methylpropyl chain.
  • Synthesis : Uses EDCI/HOBt-mediated coupling of thiophene-2-carboxylic acid with 2-methoxyethylamine .
  • Activity : Designed for antiviral applications (enterovirus inhibition) .
Chalcone Derivatives (e.g., 4b, 4c, 4d)
  • Example: 5-Chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) Structural Variation: Incorporates a chalcone (α,β-unsaturated ketone) moiety. Properties: Higher molecular weight (384.8 g/mol), lower yield (43.73%), and distinct IR/NMR profiles due to the acryloyl group . Applications: Potential use in materials science or as bioactive agents .

Pharmacologically Active Analogues

Rivaroxaban (Segartoxabanum)
  • Structure : 5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
  • Key Differences: Larger molecular weight (435.88 g/mol) due to a morpholine-oxazolidinone scaffold. Approved as a Factor Xa inhibitor (anticoagulant) .
Thiophene Fentanyl Hydrochloride
  • Structure: Contains a thiophenoyl group linked to a fentanyl backbone.
  • Key Differences: Opioid activity due to the fentanyl core, contrasting with the carboxamide’s unknown pharmacology. Toxicology: Insufficiently studied, posing higher risk .

Key Research Findings and Gaps

Bioactivity: No direct pharmacological data are available for the target compound, whereas Rivaroxaban and thiophene fentanyl have well-defined roles .

Safety: Limited toxicological data exist for the target compound, contrasting with Rivaroxaban’s established safety profile .

Biological Activity

5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

  • Common Name : this compound
  • CAS Number : 1798523-60-0
  • Molecular Formula : C₁₂H₁₄ClN₁O₄S
  • Molecular Weight : 335.8 g/mol

Structural Characteristics

The compound features a thiophene ring, a furan moiety, and a carboxamide functional group, which may contribute to its biological activity by interacting with biological targets such as enzymes or receptors.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of furanones have been shown to inhibit oxidative stress markers and improve cellular health by scavenging free radicals .

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory processes. For example, compounds structurally related to thiophene derivatives have been noted for their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response .

Anticancer Activity

In vitro studies have demonstrated that compounds containing furan and thiophene moieties can exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting the proliferation of prostate cancer cells (PC3) and other tumor types .

Case Studies

  • Prostate Cancer Inhibition :
    • A study evaluated the antiproliferative effects of various thiophene derivatives on PC3 cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents.
  • Anti-inflammatory Activity :
    • Another study focused on the anti-inflammatory properties of related compounds, revealing that they could effectively reduce inflammation markers in animal models of arthritis.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Interact with specific enzyme active sites due to its structural features.
  • Modulate signaling pathways involved in inflammation and cell proliferation.
  • Exhibit synergistic effects when combined with other therapeutic agents.

Research Findings Summary Table

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in oxidative stress markers
Enzyme InhibitionInhibition of COX and LOX enzymes
Anticancer ActivityReduced viability of PC3 prostate cancer cells
Anti-inflammatory EffectsDecreased inflammation markers in animal models

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